molecular formula C18H26N6O4 B2680832 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014009-02-9

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2680832
CAS RN: 1014009-02-9
M. Wt: 390.444
InChI Key: TWNICYSJMBSRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H26N6O4 and its molecular weight is 390.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

  • The synthesis of unsubstituted Pyrazolidine-3,5-dione and its chemical properties were explored by Franz-Peter Dubau (1983), indicating foundational methods that could apply to similar compounds (Dubau, 1983).
  • Studies on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity highlight the potential for creating compounds with significant biological activities, which could inform research on related purine derivatives (Deady et al., 2003).

Biological Activities

  • Research into substituted pyridines and purines containing 2,4-thiazolidinedione demonstrated their potential in triglyceride accumulation and hypoglycemic activity, suggesting a framework for studying the biological impacts of similar purine compounds (Kim et al., 2004).
  • The analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives highlights the therapeutic potential of purine derivatives, underscoring the importance of structural modifications in enhancing biological efficacy (Zygmunt et al., 2015).

Molecular Interactions

  • A quantitative analysis of intermolecular interactions in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides insight into the structural attributes conducive to stable molecular arrangements, relevant for designing materials with specific properties (Shukla et al., 2020).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O4/c1-6-28-10-8-22-14-15(19-17(22)24-13(3)11-12(2)20-24)21(4)18(26)23(16(14)25)7-9-27-5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNICYSJMBSRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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